N-Methyl-L-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDLCFOOGCNDST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870596 | |
| Record name | N-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19897-63-3 | |
| Record name | N-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N Methyl L Tyrosine and Its Derivatives
Chemical Synthesis Approaches for N-Methylated Amino Acids
Strategies via 5-Oxazolidinone (B12669149) Intermediates
One of the mildest and most general procedures for synthesizing N-methyl amino acids involves the use of 5-oxazolidinone intermediates. This strategy typically begins with N-protected amino acids, such as N-Z-amino acids or Fmoc-amino acids, which react with paraformaldehyde under acid catalysis to form the corresponding 5-oxazolidinone derivatives. researchgate.netscilit.comresearchgate.net
The subsequent reductive ring-opening of these 5-oxazolidinones yields the desired N-methylated amino acids. Early methods employed reagents like triethylsilane (TES) in a trifluoroacetic acid (TFA)-chloroform mixture. acs.orgresearchgate.net Catalytic hydrogenation has also been reported for the reductive cleavage of 5-oxazolidinones derived from Z-amino acids, although this method can sometimes lead to a mixture of N-methyl and N-H amino acids. researchgate.net A significant advantage of the oxazolidinone approach is its general freedom from racemization and its applicability to acid-stable N-carbamate protected amino acids, such as CBz- and Fmoc-protected derivatives. acs.org
For amino acids with reactive side chains, including tyrosine, cysteine, methionine, tryptophan, asparagine, histidine, and arginine, protecting groups are often necessary to ensure that N-methylation proceeds selectively. researchgate.netscilit.comresearchgate.net Improved methods for the preparation of N-methyl serine, threonine, and tyrosine have been developed using this strategy. researchgate.netscilit.com More recently, the use of Lewis acid catalysis for the reductive opening of the oxazolidinone ring has been shown to provide a highly efficient and environmentally more benign synthesis of Fmoc-N-methyl-alpha-amino acids. acs.orgnih.gov
Solid-Phase Peptide Synthesis (SPPS) Compatible N-Methylation Techniques
N-methylation is a crucial modification in peptide chemistry, particularly in SPPS, as it can significantly enhance the pharmacokinetic properties of peptides by improving lipophilicity, metabolic stability, and binding characteristics. springernature.comacs.orgmdpi.com However, achieving site-selective N-methylation on solid support, especially monomethylation of primary amines, can be synthetically challenging. acs.org
Optimized Sulfonylation-Methylation-Desulfonylation Protocols
A widely utilized and effective strategy for N-methylation in SPPS is a three-step procedure involving sulfonylation, methylation, and desulfonylation. This method is fully integrated with SPPS. acs.org
The general protocol involves:
Sulfonylation: The N-terminal α-amine group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group, typically using o-nitrobenzenesulfonyl chloride (o-NBS-Cl). This step renders the remaining NH group acidic, making it susceptible to methylation. acs.orgmdpi.com
Methylation: The sulfonamide is then methylated. Commonly used methylating reagents include dimethyl sulfate (B86663) or methyl iodide. mdpi.com
Desulfonylation: The o-NBS protecting group is subsequently removed to yield the N-methylated amine. acs.orgmdpi.com
This procedure, notably advanced by Naoum et al. and building upon earlier work by Biron and co-workers and Miller and Scanlan, has been optimized for efficiency. acs.orgmdpi.com The use of less expensive bases like DBU has also been explored to improve the process. researchgate.net While effective, N-methylation of an amine group adjacent to a sterically hindered moiety can be particularly challenging. acs.org
Time-Reduced Methodologies for N-Methylation
Recent advancements have focused on significantly reducing the reaction time for on-resin N-methylation procedures while maintaining high yields and purity. Traditional three-step N-methylation protocols in SPPS typically require approximately 4 hours for completion. acs.orgnih.gov
Researchers have successfully optimized these methods, drastically cutting down the total N-methylation procedure time. For instance, the total time for the sulfonylation-methylation-desulfonylation sequence has been reduced from 4 hours to as little as 40 minutes. acs.orgresearchgate.net This acceleration has been achieved through various techniques, including the application of ultrasonic irradiation (UA) and microwave-assisted peptide synthesis (MW). acs.org
Comparative studies have shown that while ultrasonic irradiation may not directly accelerate the chemical N-methylation reaction itself, it significantly reduces the time required for subsequent difficult coupling steps to the N-methylated (secondary amine) groups. acs.org This optimization contributes to a more rapid and efficient synthesis of N-methylated peptides.
Table 1: Comparison of N-Methylation Procedure Times
| Method | Total N-Methylation Time | Key Enhancement | Reference |
| Standard 3-step (Naoum et al.) | ~4 hours | Baseline | acs.org |
| Optimized with Ultrasonic Irradiation | 40 minutes | Reduced coupling time to N-methylated groups | acs.org |
O-Methylation and Esterification of Tyrosine Scaffolds
Beyond N-methylation, the phenolic hydroxyl group of tyrosine is also a site for chemical modification, specifically O-methylation. This process involves the introduction of a methyl group to the oxygen atom of the tyrosine side chain. O-methylation can be performed on free amino acids or after their incorporation into a peptide framework. nih.gov
When chemically modifying amino acids like tyrosine, it is crucial to consider the higher reactivity of the amino and carboxyl groups compared to the desired reactive group (in this case, the phenolic hydroxyl). Therefore, these groups typically require protection before carrying out the O-methylation reaction. igem.org
The Williamson ether synthesis is a common approach for O-methylation. This involves deprotonating the hydroxyl group of tyrosine, often using a strong base like sodium hydroxide, followed by reaction with a methylating agent such as dimethyl sulfate or methyl iodide. igem.orgcaltech.eduresearchgate.net Enzymatic methods have also emerged for O-methylation, such as the use of catechol-O-methyltransferase (COMT) with L-DOPA (a hydroxylated derivative of tyrosine). acs.org
Preparation of O-Methyl-N-Acetyl-L-tyrosine
The synthesis of O-methyl-N-acetyl-L-tyrosine typically involves a multi-step process to ensure selective methylation and maintain optical purity.
A common route includes:
Acetylation of L-tyrosine methyl ester: L-tyrosine methyl ester is acetylated at the amino group to form N-Acetyl-L-tyrosine methyl ester. This step protects the amino group and can be achieved efficiently. caltech.eduontosight.ai
Saponification (optional): N-Acetyl-L-tyrosine methyl ester can then be saponified to yield N-Acetyl-L-tyrosine. This step is often considered a more convenient route to N-Acetyl-L-tyrosine compared to direct acetylation of L-tyrosine. caltech.educaltech.edu
O-methylation: The phenolic hydroxyl group is then methylated. This can be achieved using various reagents:
Methyl iodide with sodium hydroxide/methoxide: An aqueous solution of di-sodium N-acetyl-L-tyrosinate (prepared by saponification) can react with an equimolar quantity of methyl iodide to yield optically pure O-methyl-N-acetyl-L-tyrosine. This procedure's success is attributed to the higher reactivity of the phenoxide ion in SN2 displacements compared to the carboxylate ion, ensuring selective O-methylation. caltech.edu
Diazomethane: Diazomethane can convert N-acetyl-L-tyrosine methyl ester to its O-methyl derivative, typically in approximately 50% yield, provided that ether is excluded from the reaction solvent. caltech.educaltech.eduresearchgate.net
Careful control of reaction conditions is essential to prevent racemization, especially when strong bases are involved with ester functionalities. caltech.edu The aim is to obtain optically pure O-methyl-N-acetyl-L-tyrosine. caltech.educaltech.edu
Table 2: Key Steps in the Preparation of O-Methyl-N-Acetyl-L-tyrosine
| Step | Reactant | Reagent/Conditions | Product | Yield (Approx.) | Reference |
| 1. N-Acetylation (of methyl ester) | L-Tyrosine methyl ester | Acetic anhydride (B1165640) / aqueous acetic acid | N-Acetyl-L-tyrosine methyl ester | Excellent | caltech.eduontosight.ai |
| 2. Saponification (optional) | N-Acetyl-L-tyrosine methyl ester | Aqueous sodium hydroxide | N-Acetyl-L-tyrosine | - | caltech.educaltech.edu |
| 3. O-Methylation | Di-sodium N-Acetyl-L-tyrosinate | Methyl iodide / methanol | O-Methyl-N-Acetyl-L-tyrosine | 60% | caltech.edu |
| 3. O-Methylation | N-Acetyl-L-tyrosine methyl ester | Diazomethane (ether excluded) | O-Methyl-N-Acetyl-L-tyrosine methyl ester | 50% | caltech.educaltech.edu |
Synthesis of O-Alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine Derivatives
The synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine derivatives is a crucial area in the preparation of protected amino acids for peptide synthesis. A reported method for preparing O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine utilizes L-tyrosine as the starting material, proceeding through a sequence of esterification, amidation, etherification/hydrolysis, and a final amidation step. This multi-step approach has demonstrated a total yield of 61.5% and an enantiomeric excess (ee) value exceeding 99% for the target product. google.com
Historically, the synthesis of N-(9-fluorenylmethyloxycarbonyl)-O-tertiary butyl-L-tyrosine has faced challenges, including harsh reaction conditions, high energy consumption, and low product recovery rates. google.com Efforts have been directed towards developing improved methods that address these limitations and prevent the generation of the D-tyrosine enantiomer, ensuring the production of high-purity, enantiomerically pure compounds. google.com
Table 1: Synthesis Yields and Enantiomeric Excess for O-Alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine
| Synthetic Method | Starting Material | Total Yield (%) | Enantiomeric Excess (ee) (%) |
| Multi-step synthesis (esterification, amidation, etherification/hydrolysis, amidation) | L-Tyrosine | 61.5 | >99 |
Stereoselective Synthesis of N-Methylated Tyrosine Analogues
Stereoselective synthesis is paramount in the production of N-methylated tyrosine analogues, ensuring the desired enantiomeric purity for biological applications. Various approaches have been explored for the stereoselective introduction of methyl groups.
One method involves the N-methylation of parent amino acid derivatives, including O-benzyl-protected tyrosine, to yield enantiomerically pure N-tert-butyloxycarbonyl, N-methylamino acids. This is achieved using sodium hydride and methyl iodide in tetrahydrofuran (B95107) at room temperature. cdnsciencepub.com
For α-methyl-substituted aromatic α-amino acids, such as α-[11C]methyltyrosine, stereoselective radiosynthesis has been investigated for applications in positron emission tomography (PET). This involves the [11C]methylation of metallo-complex synthons derived from protected tyrosine. For instance, a 7% radiochemical yield (decay-corrected) of a mixture of diastereomeric α-[11C]methyltyrosine complexes has been reported. Individual diastereomers can be successfully separated using preparative high-performance liquid chromatography (HPLC). researchgate.net
Another example of stereoselective synthesis is the preparation of 2,6-dimethyl-L-tyrosine, achieved through a chiral nickel complex-mediated coupling reaction. This method starts from 3,5-dimethylphenol (B42653) and proceeds in four steps, resulting in a total yield of 34.3%. njmu.edu.cn
Table 2: Stereoselective Synthesis Outcomes for N-Methylated Tyrosine Analogues
| Analogue Synthesized | Method | Yield (%) | Notes |
| α-[11C]methyltyrosine complexes | [11C]methylation of metallo-complex synthons | 7 (radiochemical) | Diastereomeric mixture, separable by HPLC. researchgate.net |
| 2,6-dimethyl-L-tyrosine | Chiral Ni complex mediated coupling | 34.3 (total) | Achieved in 4 steps from 3,5-dimethylphenol. njmu.edu.cn |
| N-tert-butyloxycarbonyl, N-methylamino acids (e.g., N-methyltyrosine) | N-methylation with NaH and CH3I | Not specified | Enantiomerically pure products from parent amino acid derivatives. cdnsciencepub.com |
Palladium-Catalyzed C(sp2)–H Activation for Monomethyl Tyrosine Generation
Palladium-catalyzed C(sp2)–H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings, including those of tyrosine. A notable application in the context of N-methylated tyrosine analogues is the synthesis of (L)-2-methyl tyrosine (Mmt). This strategy leverages the well-known Pd-catalyzed ortho-C(sp2)–H activation approach, with the specific aim of forcing mono-ortho-methylation over double ortho-methylation. researchgate.net, researchgate.net This method is particularly significant due to the scarcity of other synthetic routes for Mmt. researchgate.net
Beyond methylation, Pd-catalyzed C(sp2)–H acetoxylation has also been applied to tyrosine-containing peptides. This methodology employs a removable 2-pyridyloxy group as a directing group, enabling site-selective mono- and diacetoxylation reactions. The process is characterized by its scalability and tunable regioselectivity, offering a pathway to highly decorated tyrosine compounds. ehu.es, d-nb.info The proposed mechanism for such reactions often involves a Pd(II)/Pd(IV) regime, where initial metalation of the tyrosine unit, assisted by the directing group, forms a palladacycle intermediate. This intermediate then undergoes oxidation to a higher valent Pd(IV) analogue, followed by a C-O bond-forming reductive elimination to yield the acetoxylated product. ehu.es, d-nb.info
Design and Synthesis of N-Methyl-L-tyrosine-Containing Peptides and Analogues
The incorporation of this compound into peptide sequences is a strategic approach to modulate their biological properties. N-methylation can significantly influence peptide conformation, enhance metabolic stability by protecting against enzymatic degradation, and alter receptor binding profiles, leading to improved activity and selectivity. nih.gov, dergipark.org.tr, mdpi.com The design and synthesis of such analogues often involve the use of unusual amino acid building blocks to achieve desired pharmacological outcomes. dergipark.org.tr For instance, in antitumor bicyclic hexapeptide RA-VII analogues, the N-methyl group at the Tyr-5 residue has been identified as crucial for the peptides to preferentially adopt their active conformation. nih.gov
Synthesis of Cycloisodityrosines for Biologically Active Peptide Analogues
Cycloisodityrosines are a class of cyclic dipeptides formed by the oxidative coupling of two tyrosine residues, often found in biologically active natural products. Their synthesis is integral to developing peptide analogues with specific structural rigidities and biological activities. In the context of antitumor bicyclic hexapeptide RA-VII analogues, protected cycloisodityrosines have been synthesized and utilized. nih.gov, researchgate.net These cycloisodityrosines can be prepared through methods such as the degradation of bis(thioamide) obtained from RA-VII or via diphenyl ether formation of boronodipeptide under modified Chan-Lam coupling reaction conditions. nih.gov The design and synthesis of bis(cycloisodityrosine) analogues of RA-VII further exemplify the importance of these structures in creating potent bioactive compounds. scilit.com
Development of L-Tyrosine and L-DOPA as Scaffolds for Bioactive Compound Synthesis
L-Tyrosine and L-DOPA (3,4-dihydroxyphenyl-L-alanine) are aromatic amino acids that serve as versatile scaffolds for the synthesis of a wide array of bioactive compounds. academie-sciences.fr, kab.ac.ug, academie-sciences.fr Their chemical structure, featuring carboxylic, amino, and hydroxyl/catechol groups, allows for extensive functionalization to yield diverse derivatives such as esters, amides, imines, dopamines, and tyrosols. academie-sciences.fr
Synthetic strategies for these derivatives often involve protecting groups to control reactivity. For instance, L-tyrosine and L-DOPA ester derivatives are typically synthesized by modifying the α-carboxylic or phenolic hydroxyl groups. academie-sciences.fr Amide derivatives, including N-alkyl and N-acyl amides, are prepared by functionalizing the carboxylic or amino groups. academie-sciences.fr The alkylation of the carboxylic moiety frequently necessitates the use of protecting groups, such as di-tert-butyl-dicarbonate (Boc) for the amino group and benzyl (B1604629) bromide for the hydroxyl groups, followed by hydrolysis and coupling with amines. academie-sciences.fr, academie-sciences.fr N-Acylation, on the other hand, often proceeds without protecting groups, employing bases like triethylamine (B128534) (Et3N) in combination with coupling reagents. academie-sciences.fr, academie-sciences.fr
Imines (Schiff bases) of L-tyrosine and L-DOPA are formed via condensation reactions with aldehydes, often in the presence of a base like triethylamine. academie-sciences.fr, researchgate.net The broad applicability of L-tyrosine and L-DOPA as scaffolds has led to the development of novel DOPA derivatives from L-tyrosine, which are then used as building blocks for various bioactive compounds. asianpubs.org
Preparation of L-Tyrosine Thiol Carboxylic Acid Analogues
L-Tyrosine thiol carboxylic acid analogues represent a class of compounds with potential biological activities, such as inhibitory effects against metallo-β-lactamases (MBLs). The synthesis of L-benzyl tyrosine thiol carboxylic acid analogues typically employs Boc-protected L-tyrosine methyl ester as a precursor. nih.gov
A common synthetic pathway involves a Williamson ether synthesis procedure, where Boc-protected L-tyrosine methyl ester is refluxed with substituted benzyl halides (e.g., compounds 4a–k) and potassium carbonate in acetone, yielding compounds such as 5a–k with isolated yields often exceeding 80%. nih.gov Subsequently, the Boc protecting group is removed by treating these compounds with trifluoroacetic acid (TFA) in chloroform, resulting in the desired analogues (e.g., 6a–k) with high isolated yields, often around 98%. nih.gov
These analogues have demonstrated potent in vitro inhibitory effects against metallo-β-lactamase IMP-1, with inhibition constant (Kic) values ranging from 1.04 to 4.77 µM. nih.gov, nih.gov
Table 3: Inhibitory Effects of L-Tyrosine Thiol Carboxylic Acid Analogues Against IMP-1
| Compound Class | Target Enzyme | Kic Range (µM) |
| L-Benzyl Tyrosine Thiol Carboxylic Acid Analogues | Metallo-β-lactamase IMP-1 | 1.04–4.77 |
"Reverse Biomimetic" Synthesis of L-Arogenate and Stabilized Analogues from Tyrosine Esters
L-Arogenate, also known as L-pretyrosine, is a crucial primary metabolite within the shikimate biosynthetic pathway, serving as a non-aromatic precursor to aromatic amino acids like L-tyrosine and L-phenylalanine nih.govamericanelements.comlabsolu.canih.gov. Its pivotal role extends to the synthesis of plant secondary metabolites, including alkaloids and phenylpropanoids, which are vital for carbon fixation nih.govamericanelements.comlabsolu.ca. Despite its biological importance, the study of arogenate metabolism has been hindered by its extreme instability and the historical lack of versatile synthetic routes to arogenate and its stable analogues nih.govamericanelements.comlabsolu.ca.
Recent advancements have introduced a "reverse biomimetic" strategy for the synthesis of L-arogenate and its stabilized analogues. This innovative approach is characterized by its use of L-tyrosine, specifically O-benzyl L-tyrosine methyl ester, as the starting material, effectively reversing the biosynthetic product to access the precursor nih.govamericanelements.comlabsolu.cafishersci.comnih.gov. This strategy is distinct from traditional biomimetic syntheses that often mimic natural enzymatic pathways directly.
The key step in this synthesis involves a carboxylative dearomatization reaction. This is achieved through the intramolecular electrophilic capture of tyrosine's phenolic ring, utilizing an N-chloroformylimidazolidinone moiety nih.govamericanelements.comlabsolu.cafishersci.comnih.gov. This critical transformation generates a versatile and functionalizable spirodienone intermediate, which is central to the formation of the spirocyclohexadienol ring characteristic of arogenate nih.govamericanelements.com.
Detailed Research Findings:
The "reverse biomimetic" synthesis of L-arogenate from O-benzyl L-tyrosine methyl ester represents a notable achievement in synthetic chemistry, overcoming the inherent instability of L-arogenate. The methodology's efficiency and scalability make it suitable for generating quantities of arogenate and its analogues for biological studies.
| Parameter | Value | Source |
| Starting Material | O-benzyl L-tyrosine methyl ester | nih.govamericanelements.comlabsolu.cafishersci.comnih.gov |
| Number of Steps | 7 | nih.govamericanelements.comlabsolu.cafishersci.comnih.gov |
| Overall Yield | 20% | nih.govamericanelements.comlabsolu.cafishersci.comnih.gov |
| Key Reaction | Carboxylative dearomatization via N-chloroformylimidazolidinone | nih.govamericanelements.comlabsolu.cafishersci.comnih.gov |
| Products | L-Arogenate, Spiroarogenate, stable arogenate analogues | nih.govamericanelements.comlabsolu.cafishersci.comnih.gov |
This synthetic approach is particularly valuable for providing access to L-arogenate, a compound that is unstable and difficult to isolate directly from natural sources nih.govamericanelements.comlabsolu.ca. The ability to synthesize stable analogues also opens avenues for exploring their biological activities and metabolic pathways.
Molecular Mechanisms and Biological Roles of N Methyl L Tyrosine
Enzymatic Inhibition and Modulation Studies
N-Methyl-L-tyrosine exerts its biological effects primarily through the inhibition of specific enzymes, demonstrating distinct kinetic profiles depending on the target enzyme.
Tyrosine Hydroxylase (TH) as a Target for this compound
Tyrosine hydroxylase (TH) is a critical enzyme in the biosynthesis of catecholamines, catalyzing the rate-limiting step in this pathway. This compound has been identified as an inhibitor of TH.
L-Amino Acid Oxidase (LAAO) Inhibition by this compound
L-Amino acid oxidase (LAAO) is another enzyme targeted by this compound, exhibiting a different mode of inhibition.
Studies have demonstrated that this compound acts as a non-competitive inhibitor of L-amino acid oxidase (LAAO). nih.govresearchgate.netdntb.gov.uaresearchgate.net In non-competitive inhibition, the inhibitor can bind to the enzyme at a site distinct from the active site, regardless of whether the substrate is already bound to the enzyme. mdpi.com This binding leads to the formation of an enzyme-substrate-inhibitor complex that is unable to yield product. mdpi.com The non-competitive nature of this compound's inhibition of LAAO has been determined through analysis of Lineweaver-Burk plots, where the intersections of the plots indicate this specific mode of inhibition. nih.govresearchgate.netdntb.gov.ua
Table 1: Summary of this compound's Enzymatic Inhibition Characteristics
| Enzyme Target | Inhibition Type | Binding Site Interaction | Impact on Pathway |
| Tyrosine Hydroxylase (TH) | Competitive | Binds to the enzyme's active site, competing with L-tyrosine. scbt.commdpi.com | Reduces the synthesis of catecholamines. scbt.comamegroups.orgwikipedia.org |
| L-Amino Acid Oxidase (LAAO) | Non-Competitive | Binds to the enzyme at a site distinct from the active site. mdpi.comnih.govdntb.gov.ua | Prevents product formation by the enzyme. mdpi.com |
While this compound has been identified as a non-competitive inhibitor of LAAO, specific detailed research findings regarding isotope effects directly attributable to this compound in oxidative deamination reactions catalyzed by LAAO are not extensively detailed in the provided search results. However, studies investigating isotope effects in the oxidative deamination by LAAO have been conducted with related methylated derivatives of L-tyrosine, such as O-methyl-L-tyrosine. These studies indicate that the α-C-H bond cleavage occurs in the rate-determining step of the reaction, and the α-hydrogen plays a role in the substrate binding process at the enzyme's active site. nih.govdntb.gov.ua
Mechanistic Insights from Alpha-Chymotrypsin Inhibition Studies with N-Acetyl-L-tyrosine Ethyl Ester
Alpha-chymotrypsin is a well-characterized serine protease, and N-Acetyl-L-tyrosine ethyl ester (ATEE) is a commonly utilized substrate in studies investigating its enzymatic activity and inhibition mechanisms chemicalbook.com. The hydrolysis catalyzed by alpha-chymotrypsin can be influenced by various inhibitors, exhibiting both competitive and noncompetitive modes of action cdnsciencepub.com.
While this compound itself is not directly identified as an inhibitor of alpha-chymotrypsin in the provided literature, the study of N-methyl-alpha-chymotrypsin serves as a model for understanding the dynamics of ligand binding to alpha-chymotrypsin nih.gov. This highlights the broader significance of N-methylation in modulating enzyme-ligand interactions. The introduction of N-methyl groups into amino acids and peptides, such as this compound, can significantly alter their physicochemical properties, including conformational characteristics, proteolytic resistance, and membrane permeability royalsocietypublishing.orgscielo.org.mxcapes.gov.brbath.ac.ukmdpi.com. These altered properties are crucial for understanding how such modified amino acids might interact with enzyme active sites or influence substrate binding in various biochemical contexts.
Involvement in Neurotransmitter Precursor Modulation
This compound plays a notable role in the modulation of neurotransmitter precursors, primarily through its interaction with tyrosine hydroxylase (TH). This compound functions as a competitive inhibitor of tyrosine hydroxylase scbt.com. Tyrosine hydroxylase is recognized as the rate-limiting enzyme in the biosynthesis pathway of catecholamines, which include critical neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) scbt.com. By competitively inhibiting TH, this compound directly impacts the synthesis of these vital neurochemicals scbt.com.
This inhibitory action positions this compound as a valuable tool in neuroscience research, particularly for investigating neurotransmitter synthesis and understanding dopamine pathways. Such studies contribute to the development of potential treatments for neurological disorders chemimpex.com.
Key Enzymatic Interaction of this compound
| Enzyme Target | Type of Interaction | Biological Impact |
| Tyrosine Hydroxylase (TH) | Competitive Inhibitor | Impacts catecholamine biosynthesis (dopamine, norepinephrine, epinephrine) scbt.com |
Investigations into the Inhibition of Beta-Amyloid Fibrillogenesis by N-Methyl Amino Acids
N-methyl amino acids, including this compound, have been extensively investigated for their potential to inhibit beta-amyloid fibrillogenesis, a process central to the pathology of Alzheimer's disease capes.gov.brsigmaaldrich.com. The aggregation of the beta-amyloid (Aβ) peptide into toxic oligomers is considered a key pathogenic event in the disease's onset capes.gov.br.
N-methylated peptides represent a class of aggregation inhibitors that operate by binding to one face of the aggregating peptide. The presence of the N-methyl group replaces a backbone NH group, thereby preventing hydrogen bonding on the other face of the peptide capes.gov.brbath.ac.ukmdpi.com. This mechanism disrupts the intermolecular hydrogen bonds essential for stabilizing fibrillar structures and introduces steric hindrance that impedes the approach of subsequent monomers mdpi.com.
Beyond their direct inhibitory effects on aggregation, N-methylation confers several advantages to peptides, including enhanced proteolytic resistance, improved solubility, and increased membrane permeability. These properties are crucial for improving the pharmacokinetic profiles of potential therapeutic agents royalsocietypublishing.orgscielo.org.mxbath.ac.ukmdpi.com. Research has demonstrated that N-methylated derivatives, such as those related to Aβ(25–35) and amylin, are capable of impeding fibril aggregation royalsocietypublishing.org.
Broader Implications in Metabolic Regulation and Cellular Signaling Pathways
The influence of this compound extends to broader metabolic regulation and cellular signaling pathways, primarily stemming from its impact on tyrosine metabolism. As a competitive inhibitor of tyrosine hydroxylase, this compound directly modulates the metabolic pathways responsible for catecholamine synthesis scbt.com. The unique steric properties and moderate hydrophobicity of this compound facilitate specific molecular interactions that can influence these metabolic pathways and potentially alter cellular uptake and distribution dynamics by affecting membrane permeability scbt.com.
Tyrosine itself is a critical amino acid that serves not only as a building block for proteins but also as a precursor for various neurotransmitters and hormones, including dopamine, adrenaline, and thyroid hormones, which are integral to regulating mood, cognitive functions, and stress responses researchgate.netwikipedia.org. Furthermore, tyrosine phosphorylation is a fundamental post-translational modification that plays a key role in signal transduction and the regulation of enzymatic activity across numerous cellular processes wikipedia.org.
Disruptions in tyrosine metabolism are implicated in various diseases, including cancer, where abnormal tyrosine phosphorylation can regulate the activities of multiple metabolic enzymes, thereby affecting pathways such as glycolysis and the tricarboxylic acid (TCA) cycle creative-proteomics.com. Investigations have also explored how the redirection of tyrosine from neurotransmitter production into degradation pathways can impact mitochondrial function and potentially influence longevity elifesciences.org. This compound, by virtue of its specific interaction within the tyrosine metabolic cascade, contributes to the understanding of these intricate regulatory networks and cellular functions chemimpex.com.
Computational Modeling and Theoretical Investigations of N Methyl L Tyrosine Interactions
Quantum Mechanical/Molecular Mechanical (QM/MM) Studies
Hybrid QM/MM methods have become a method of choice for modeling enzymatic reactions and other biomolecular processes that involve changes in electronic structure. biomolmd.org In this approach, the chemically active region, such as the substrate and key cofactor residues, is treated with a high-accuracy quantum mechanics (QM) method, while the surrounding protein and solvent environment are described using a more computationally efficient molecular mechanics (MM) force field. biomolmd.org
While direct QM/MM studies on N-Methyl-L-tyrosine are not extensively documented in the provided literature, the methodology has been effectively applied to its parent compound, L-tyrosine, yielding fundamental insights into its enzymatic hydroxylation. For instance, the hydroxylation mechanism of L-tyrosine by the heme-dependent enzyme CYP76AD1 has been elucidated using this approach. nih.govacs.org
The process was modeled in two primary steps:
Hydrogen Abstraction: The reactive ferryl-oxo species of the heme cofactor (Compound I) abstracts a hydrogen atom from the phenolic group of L-tyrosine. This forms an L-tyrosine radical and a Fe(IV)-hydroxo complex (Compound II). nih.gov
Radical Rebound: The newly formed radical "rebounds" to the hydroxo ligand, forming a new C-O bond at the ortho position of the aromatic ring. nih.gov
QM/MM calculations determined that the radical rebound is the rate-limiting step, with a calculated activation barrier of 16.0 kcal·mol⁻¹. nih.govacs.org Furthermore, these studies suggested that the initial hydrogen abstraction occurs in the doublet state, while the subsequent rebound step proceeds in the quartet state. nih.govacs.org The QM region in such a study typically includes the L-tyrosine substrate side chain, the heme porphyrin with its reactive species, and the side chain of the coordinating cysteine residue. nih.govacs.org This type of detailed mechanistic investigation provides a framework for understanding how modified substrates like this compound might interact with and be processed by similar enzymes.
Molecular Docking and Protein-Ligand Interaction Analyses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nuv.ac.in It is widely used in drug design to predict how a ligand, such as a derivative of L-tyrosine, might bind to the active site of a target protein. nih.govnih.gov
Docking studies on enzymes like tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, reveal critical insights into substrate and inhibitor binding. nih.gov Ligands, including the native substrate L-tyrosine, typically bind within a deep, narrow groove in the enzyme's active site. nih.gov This binding pocket is often lined with polar, aromatic, and acidic residues that form specific interactions with the ligand. nih.gov For tyrosine derivatives, key interactions often involve hydrogen bonds with residues like histidine. nih.gov Such analyses can predict the precise conformation of this compound within a receptor's active site, identifying the key amino acid residues involved in its recognition and binding, which is the first step in understanding its biological activity or inhibitory potential.
The insights gained from molecular docking and the analysis of known protein-ligand complexes can be used to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific receptor. This model serves as a template for designing new molecules with improved affinity and specificity. For instance, a series of novel inhibitors based on an L-tyrosine scaffold were designed and synthesized to target enzymes like matrix metalloproteinases. nih.gov By understanding the crucial interactions that the tyrosine backbone and its functional groups make within the binding site, a pharmacophore model can guide the rational design of potent and selective inhibitors derived from the this compound structure.
Density Functional Theory (DFT) Calculations for Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, and the energies of interaction between molecules. ias.ac.in Different functionals, such as B3LYP and M05-2X, can be employed to study properties like conformation-dependent ionization energies and charge distribution in amino acids like L-tyrosine. nih.gov
Aromatic stacking interactions are crucial noncovalent forces that contribute to the stability of protein structures and protein-ligand complexes. nih.govmst.edu DFT calculations have been employed to precisely quantify the strength of π-stacking interactions between the tyrosine side chain and the adenine (B156593) nucleobase, a common interaction in biological systems. nih.govacs.org
In a key study, model systems were constructed using 4-methylphenol (p-cresol) and N9-methyladenine to represent the core interacting fragments of tyrosine and adenine, respectively. nih.govmst.eduacs.org The 4-methylphenol is a close structural analog for the side chain of this compound. Geometries were taken from 20 unique crystal structures from the Protein Data Bank (PDB) and were also fully optimized using the M06-2X density functional. nih.govacs.org High-accuracy interaction energies were then calculated at the estimated CCSD(T) complete basis set (CBS) limit. nih.govmst.edu
The results showed that for the geometries taken directly from the crystal structures, the interaction energy ranged from -4.00 to -6.83 kcal·mol⁻¹, with an average of -5.47 kcal·mol⁻¹. nih.govmst.eduacs.org After geometry optimization, which allows the molecules to adopt a more ideal stacking arrangement, the interaction energies increased significantly. nih.govacs.org The average interaction energy for the 11 unique low-energy optimized structures was found to be 3.23 kcal·mol⁻¹ stronger than the average from the crystal structures. nih.govmst.eduacs.org These calculations provide a quantitative measure of the stabilizing contribution of stacking interactions involving tyrosine-like side chains in biological contexts.
| System Type | Number of Structures | Interaction Energy Range (kcal·mol⁻¹) | Average Interaction Energy (kcal·mol⁻¹) |
|---|---|---|---|
| Crystal Structures | 20 | -4.00 to -6.83 | -5.47 |
| Optimized Structures | 11 | Significantly Increased | -8.70 (approx.) |
Metabolic Pathways and Regulation Involving Tyrosine and Its Methylated Derivatives
Biosynthetic Routes to Aromatic Amino Acids
The synthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, originates from the shikimate pathway. nih.govnih.gov This metabolic route is present in bacteria, archaea, fungi, algae, and plants, but not in mammals, making these amino acids essential dietary components for them. nih.govwikipedia.org The pathway transforms simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate, a critical branch-point intermediate for the synthesis of all three aromatic amino acids. nih.govnih.gov
The shikimate pathway is a seven-step metabolic process that converts phosphoenolpyruvate and erythrose 4-phosphate into chorismate. nih.gov In plants and many microorganisms, the biosynthesis of tyrosine from chorismate predominantly proceeds through the arogenate pathway. exlibrisgroup.comresearchgate.net This pathway involves the conversion of chorismate to prephenate by the enzyme chorismate mutase. wikipedia.org Prephenate is then transaminated to form arogenate. researchgate.net
The final step in tyrosine biosynthesis via this route is the conversion of L-arogenate to L-tyrosine, a reaction catalyzed by arogenate dehydrogenase. nih.gov An alternative route, the 4-hydroxyphenylpyruvate pathway, also exists where prephenate is first converted to 4-hydroxyphenylpyruvate by prephenate dehydrogenase, which is then transaminated to yield tyrosine. wikipedia.orgresearchgate.net However, evidence suggests the arogenate pathway is the major route for tyrosine synthesis in plants. nih.gov
Table 1: Key Enzymes in Tyrosine Biosynthesis This table is interactive. Click on the headers to sort.
| Enzyme | Pathway | Reaction Catalyzed |
|---|---|---|
| Chorismate Mutase | Shikimate/Arogenate | Chorismate → Prephenate |
| Prephenate Aminotransferase | Arogenate | Prephenate → Arogenate |
| Arogenate Dehydrogenase | Arogenate | Arogenate → L-Tyrosine |
| Prephenate Dehydrogenase | 4-Hydroxyphenylpyruvate | Prephenate → 4-Hydroxyphenylpyruvate |
The biosynthesis of tyrosine is tightly regulated to control the flow of carbon into the pathway and maintain appropriate levels of the amino acid. A key regulatory mechanism is feedback inhibition, where the end product of the pathway inhibits the activity of an early enzyme. In the case of tyrosine synthesis, L-tyrosine itself acts as an effective end-product inhibitor of arogenate dehydrogenase. nih.gov This inhibition prevents the over-accumulation of tyrosine when cellular levels are sufficient. L-phenylalanine, however, does not inhibit this enzyme. nih.gov Chorismate mutase, another enzyme in the pathway, can also be subject to allosteric regulation. nih.govnih.gov
Catecholamine Biosynthesis Cascade
In animals, tyrosine obtained from diet or synthesized from phenylalanine is the primary precursor for the biosynthesis of catecholamines. davuniversity.orgwikipedia.org This group of neurotransmitters and hormones, which includes dopamine (B1211576), norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline), plays a critical role in the nervous system and in the body's response to stress. wikipedia.org The synthesis occurs in catecholaminergic neurons and the adrenal glands. pixorize.com
The catecholamine synthesis pathway is a cascade of enzymatic reactions.
Tyrosine to L-DOPA : The first and rate-limiting step is the hydroxylation of L-tyrosine to 3,4-dihydroxy-L-phenylalanine (L-DOPA). nih.govconsensus.app This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), which requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4). pixorize.comnih.gov
L-DOPA to Dopamine : L-DOPA is then rapidly decarboxylated to form dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. wikipedia.orgconsensus.app This enzyme requires pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor. pixorize.com
Dopamine to Norepinephrine : In neurons that produce norepinephrine, dopamine is transported into synaptic vesicles. cvpharmacology.com Inside these vesicles, the enzyme dopamine β-hydroxylase (DBH) catalyzes the hydroxylation of dopamine to form norepinephrine. nih.govcvpharmacology.com This reaction requires ascorbic acid (Vitamin C) and copper. pixorize.comnih.gov
Norepinephrine to Epinephrine : The final step, which occurs primarily in the adrenal medulla, is the methylation of norepinephrine to form epinephrine. cvpharmacology.comresearchgate.net This reaction is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT), using S-adenosyl-L-methionine (SAM) as the methyl group donor. pixorize.comresearchgate.net
Table 2: Catecholamine Synthesis Pathway This table is interactive. Click on the headers to sort.
| Step | Precursor | Enzyme | Product | Cofactors |
|---|---|---|---|---|
| 1 | L-Tyrosine | Tyrosine Hydroxylase (TH) | L-DOPA | O₂, Tetrahydrobiopterin (BH4) |
| 2 | L-DOPA | Aromatic L-amino acid decarboxylase (AADC) | Dopamine | Pyridoxal Phosphate (B6) |
| 3 | Dopamine | Dopamine β-hydroxylase (DBH) | Norepinephrine | Ascorbic Acid (Vitamin C), Cu²⁺ |
Alternative Tyrosine Metabolic Fates and Derivative Formation
Beyond its roles in protein and catecholamine synthesis, tyrosine can be metabolized through several other pathways, leading to the formation of various biologically active compounds. davuniversity.orgnih.gov The fate of tyrosine within a cell is influenced by factors such as its concentration and the metabolic state of the cell. nih.gov In hepatocytes, for instance, when tyrosine levels are low, its use in protein synthesis is prioritized over degradation or export. nih.gov
An important alternative metabolic route for tyrosine is its decarboxylation to form the biogenic amine tyramine. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme tyrosine decarboxylase (EC 4.1.1.25), a pyridoxal phosphate-dependent enzyme. wikipedia.org The reaction involves the removal of the carboxyl group from L-tyrosine, releasing carbon dioxide and producing tyramine. wikipedia.org
This metabolic conversion is not a major pathway in mammals under normal physiological conditions, but it can become more significant when tyrosine levels are elevated. nih.gov Tyramine biosynthesis is also prominent in various microorganisms, including bacteria found in food products, where it is a key step in the production of this amine. frontiersin.orgcore.ac.uk Tyramine itself is a precursor for the synthesis of other compounds and can act as a neurotransmitter. nih.gov
Pathways Leading to Melanin (B1238610) and Coenzyme Q10
The amino acid L-tyrosine serves as a critical precursor for the biosynthesis of several biologically important molecules, including the pigment melanin and the electron carrier Coenzyme Q10 (CoQ10). While L-tyrosine is the direct substrate for these pathways, its methylated derivative, N-Methyl-L-tyrosine, is not recognized as a natural intermediate in the canonical synthesis of either melanin or CoQ10. The following sections detail the established metabolic routes originating from L-tyrosine.
Melanin Synthesis (Melanogenesis)
Melanogenesis is the complex process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. nih.gov This multi-step pathway occurs within specialized organelles called melanosomes, located inside melanocyte cells. nih.govfrontiersin.org The synthesis begins with the amino acid L-tyrosine and is primarily regulated by the enzyme tyrosinase. frontiersin.orggpnotebook.com The pathway can diverge to produce two main types of melanin: the brown-black eumelanin (B1172464) and the yellow-reddish pheomelanin. nih.gov
The initial and rate-limiting step of melanogenesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then rapidly oxidized to dopaquinone (B1195961). nih.gov Both of these reactions are catalyzed by tyrosinase. youtube.comnih.gov Dopaquinone is a crucial branch-point intermediate. nih.govyoutube.com
Eumelanin Pathway : In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form dopachrome (B613829). nih.gov Through a series of subsequent reactions involving enzymes such as dopachrome tautomerase (TYRP2) and 5,6-dihydroxyindole-2-carboxylic acid oxidase (TYRP1), dopachrome is converted into 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov These indole (B1671886) compounds are then oxidized and polymerized to form the final brown-black eumelanin pigment. nih.govskinwhiteningscience.com
Pheomelanin Pathway : If cysteine or glutathione (B108866) is present, these molecules react with dopaquinone to form cysteinyldopa. nih.govskinwhiteningscience.com This intermediate is subsequently oxidized and polymerized to generate the yellow-reddish pheomelanin pigment. skinwhiteningscience.com
The regulation of melanogenesis is intricate, involving hormonal signals and exposure to ultraviolet (UV) radiation, which can upregulate the expression and activity of key melanogenic enzymes. nih.govgpnotebook.com Various signaling cascades, such as the cAMP/PKA/CREB/MITF pathway, play a central role in controlling this process. nih.gov
| Step | Substrate | Key Enzyme(s) | Product | Pathway |
|---|---|---|---|---|
| 1 | L-Tyrosine | Tyrosinase (TYR) | L-DOPA | Common |
| 2 | L-DOPA | Tyrosinase (TYR) | Dopaquinone | Common Branch Point |
| 3a | Dopaquinone | (Spontaneous cyclization) | Dopachrome | Eumelanin |
| 4a | Dopachrome | Dopachrome tautomerase (TYRP2) | DHICA | Eumelanin |
| 5a | DHICA / DHI | Tyrosinase-related protein 1 (TYRP1) | Eumelanin Polymer | Eumelanin |
| 3b | Dopaquinone + Cysteine/Glutathione | (Spontaneous) | Cysteinyldopa | Pheomelanin |
| 4b | Cysteinyldopa | (Oxidative polymerization) | Pheomelanin Polymer | Pheomelanin |
Coenzyme Q10 (Ubiquinone) Synthesis
Coenzyme Q10 (CoQ10) is a lipid-soluble molecule that functions as an essential electron carrier in the mitochondrial respiratory chain, crucial for ATP production. nih.govmdpi.com Its structure consists of a redox-active benzoquinone head group and a long polyisoprenoid tail. The biosynthesis of the benzoquinone ring originates from L-tyrosine. researchgate.netnih.gov
The complete pathway for the conversion of tyrosine to the final benzoquinone ring is complex and not fully elucidated in eukaryotes, with significant enzymatic redundancy having been identified. nih.govnih.gov However, the key steps involve the transformation of tyrosine into the central precursor, 4-hydroxybenzoate (B8730719) (4-HB). nih.govdiff.org
The initial step is the transamination of L-tyrosine to 4-hydroxyphenylpyruvate (4-HPP). nih.govnih.gov This reaction can be catalyzed by several redundant aminotransferases. nih.gov The subsequent conversion of 4-HPP to 4-hydroxybenzoate involves multiple enzymatic steps and intermediates that are areas of active research. nih.govnih.gov The synthesis of the benzoquinone nucleus from tyrosine is dependent on several vitamins, particularly vitamin B6 (as pyridoxal 5'-phosphate), which acts as a crucial coenzyme for the initial transamination step. diff.org
Once 4-hydroxybenzoate is formed, it is attached to a polyisoprenoid tail. nih.gov In humans, this is a 10-unit isoprenoid chain, hence the name Coenzyme Q10. This tail is synthesized via the separate mevalonate (B85504) pathway. researchgate.net The condensation of 4-hydroxybenzoate with the decaprenyl pyrophosphate tail is a key step in the pathway. youtube.com Following this condensation, the benzoquinone ring undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to yield the final, functional CoQ10 molecule. nih.govyoutube.com
| Step | Substrate | Key Enzyme(s) / Cofactor | Product | Description |
|---|---|---|---|---|
| 1 | L-Tyrosine | Tyrosine aminotransferases (multiple) / Vitamin B6 | 4-Hydroxyphenylpyruvate (4-HPP) | Initial transamination |
| 2 | 4-Hydroxyphenylpyruvate (4-HPP) | Multiple undefined enzymes | 4-Hydroxybenzoate (4-HB) | Multi-step conversion to the ring precursor |
| 3 | Acetyl-CoA | Mevalonate Pathway Enzymes | Decaprenyl Pyrophosphate | Synthesis of the isoprenoid tail |
| 4 | 4-Hydroxybenzoate + Decaprenyl Pyrophosphate | COQ2 (4-hydroxybenzoate polyprenyltransferase) | Polyprenyl-hydroxybenzoate | Condensation of head and tail |
| 5 | Polyprenyl-hydroxybenzoate | COQ proteins (e.g., COQ3, COQ5, COQ6, COQ7) | Coenzyme Q10 | Ring modifications (hydroxylation, methylation, etc.) |
Future Directions and Emerging Research Avenues for N Methyl L Tyrosine Research
Exploration of N-Methyl-L-tyrosine as a Chemical Probe for Enzyme Function
This compound serves as a valuable tool for investigating the structure and function of various enzymes. Its structural similarity to L-tyrosine allows it to interact with enzyme active sites, while the N-terminal methyl group provides a unique modification that can alter binding and catalytic activity, thereby offering insights into enzyme mechanisms.
Researchers utilize this compound to study protein interactions and enzyme activities, which helps to elucidate metabolic pathways and cellular functions. chemimpex.com One area of investigation involves its role as an inhibitor. For instance, studies have examined the inhibitory effects of this compound on L-Amino Acid Oxidase (LAAO), an enzyme with important biological activities such as inducing cell apoptosis. nih.gov Research has identified this compound as a non-competitive inhibitor of LAAO. nih.gov This characteristic makes it a useful chemical probe to explore the allosteric regulatory sites of LAAO and to understand the impact of N-methylation on substrate binding and enzyme kinetics. nih.gov By studying how the methyl group affects interactions within the enzyme's active site, scientists can map out the structural requirements for substrate recognition and inhibition.
Future research will likely expand the use of this compound as a chemical probe for a wider range of enzymes involved in amino acid metabolism and neurotransmitter synthesis. chemimpex.com Its ability to modulate dopamine (B1211576) pathways, for example, makes it a key compound for studying enzymes within the central nervous system. chemimpex.com
Development of Advanced Analogues for Specific Biological Targets
The development of advanced analogues of this compound is a promising avenue for creating more potent and selective therapeutic agents. N-methylation is a strategic modification in medicinal chemistry that can enhance a molecule's pharmacological properties. aralezbio.com
Advantages of N-Methylation in Drug Design:
| Property | Benefit of N-Methylation |
|---|---|
| Protease Stability | Increases resistance to enzymatic degradation, prolonging the molecule's half-life. aralezbio.com |
| Binding Affinity & Specificity | Increases steric hindrance around the peptide bond, which can increase affinity and selectivity for the target. aralezbio.com |
| Molecular Flexibility | Alters the conformational entropy of the peptide, potentially locking it into a bioactive conformation. aralezbio.com |
| Membrane Permeability | Can improve the ability of the molecule to cross cellular membranes. aralezbio.com |
| Oral Bioavailability | Disruption of hydrogen bonds can lead to improved absorption when administered orally. aralezbio.com |
Building on these principles, researchers are designing novel analogues of this compound to target specific biological pathways with greater precision. For example, the synthesis of analogues like (L)-2-methyl tyrosine (Mmt) has been explored to modulate steric effects in opioid peptide chains, influencing their bioactivity and affinity for receptors. researchgate.netnih.gov The strategies used to synthesize these analogues, such as palladium-catalyzed C(sp2)–H activation, allow for precise control over the molecular structure, enabling the creation of derivatives with tailored properties. researchgate.netnih.gov
Future work will focus on creating a diverse library of this compound analogues with modifications to the aromatic ring, the amino group, and the carboxylic acid function. These analogues will be screened against a variety of biological targets, including receptors, ion channels, and enzymes, to identify lead compounds for conditions such as neurological disorders and mood disorders. chemimpex.com
Integration of Multi-Omics and High-Throughput Screening in this compound Research
The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—with high-throughput screening (HTS) represents a paradigm shift in drug discovery and biological research. mdpi.comuclastresslab.org This approach allows for a comprehensive, systems-level understanding of how a compound like this compound affects cellular processes. mdpi.com
While direct multi-omics studies on this compound are still emerging, the methodologies are well-established for related molecules. For instance, HTS workflows have been developed to identify metabolic engineering targets for improving the production of L-tyrosine-derived molecules. nih.gov These approaches often use a proxy molecule that can be easily screened to infer the production of the target compound. nih.gov Such a "screening by proxy" workflow could be adapted to discover genes and pathways that influence the synthesis and activity of this compound and its derivatives. nih.gov
The application of multi-omics can reveal the downstream effects of this compound on global gene expression, protein levels, and metabolite profiles. uclastresslab.org This holistic view is crucial for identifying novel mechanisms of action, potential off-target effects, and biomarkers of response. mdpi.comnih.gov As these technologies become more accessible, their integration into this compound research will accelerate the identification of new therapeutic applications and provide a deeper understanding of its biological roles. nih.gov
Potential Multi-Omics Applications in this compound Research:
| Omics Field | Research Application |
|---|---|
| Genomics | Identify genetic variations that influence individual responses to this compound. uclastresslab.org |
| Transcriptomics | Analyze changes in gene expression in response to treatment, revealing affected pathways. vanderbilt.edu |
| Proteomics | Profile changes in protein expression and post-translational modifications to identify direct targets and downstream effects. nih.gov |
| Metabolomics | Measure changes in small-molecule metabolites to understand the compound's impact on cellular metabolism. vanderbilt.edu |
Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery Pipelines
Computational modeling and simulation are indispensable tools in modern drug discovery, offering the ability to predict molecular interactions and guide the design of new therapeutic agents. nih.gov For this compound, refining these models is a key future direction for accelerating the development of its analogues as drugs.
Techniques like molecular docking and molecular dynamics simulations can be used to model the interaction of this compound and its derivatives with target proteins, such as receptor tyrosine kinases. nih.govjetir.org These simulations provide insights into the binding affinity, conformational changes, and stability of the ligand-protein complex. nih.gov By understanding these interactions at an atomic level, researchers can rationally design analogues with improved binding characteristics.
For example, computational enzyme design has been successfully used to mutate enzymes to accept new substrates, such as converting a phenylalanine aminomutase to produce β-tyrosine. mdpi.com Similar computational approaches can be applied to enzymes that interact with this compound to either enhance a desired reaction or to design inhibitors. The use of advanced force fields and algorithms in these simulations will continue to improve their predictive accuracy, reducing the time and cost associated with traditional trial-and-error laboratory experiments. nih.gov The ultimate goal is to create robust in silico models that can accurately predict the biological activity of novel this compound analogues before they are synthesized, streamlining the entire drug discovery pipeline.
Q & A
Q. What are the established methods for synthesizing N-Methyl-L-tyrosine in laboratory settings?
this compound can be synthesized via selective methylation of L-tyrosine. A common approach involves reacting L-tyrosine with methylating agents like methyl iodide under basic conditions. For example, derivatives of tyrosine (e.g., Fmoc-protected analogs) are synthesized using thionyl chloride (SOCl₂) in methanol to form methyl esters, followed by methylation steps . Purity is confirmed via thin-layer chromatography (TLC) or HPLC .
Q. Which analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and HMBC correlations are critical for verifying the N-methyl group and aromatic ring structure, as demonstrated in cyclic depsipeptide studies .
- High-Performance Liquid Chromatography (HPLC): USP standards for related compounds (e.g., N-Acetyl-L-tyrosine) recommend HPLC with UV detection for quantifying purity (>98.5%) .
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and ensure homogeneity .
Q. What are the best practices for handling and storing this compound to prevent degradation?
this compound should be stored in airtight, light-resistant containers at –20°C to minimize oxidation and photodegradation. This aligns with protocols for handling light-sensitive L-tyrosine derivatives . Solutions should be prepared in deoxygenated buffers (e.g., phosphate-buffered saline) for biological assays .
Advanced Research Questions
Q. How does this compound influence the biosynthesis of bioactive peptides?
N-Methylation enhances peptide stability by reducing proteolytic degradation. In leualacin E, a cyclic depsipeptide, the N-Me-L-Tyr moiety contributes to structural rigidity and bioactivity, as confirmed by HR-ESI-MS and 2D NMR . Methylation also alters hydrophobicity, impacting membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from variations in experimental design (e.g., cell lines, assay conditions). Adhere to NIH guidelines for preclinical studies, including detailed reporting of concentrations, solvents, and statistical methods . Cross-validate findings using orthogonal assays (e.g., ligand-binding assays vs. enzymatic activity tests) .
Q. What structural-activity relationships (SAR) have been identified for this compound derivatives?
SAR studies show that N-methylation reduces hydrogen-bonding capacity, which can decrease receptor binding but improve metabolic stability. For example, replacing N-Me-L-Phe with N-Me-L-Tyr in leualacin analogs alters antimicrobial activity due to differences in aromatic ring interactions .
Q. What advanced methodologies are recommended for quantifying this compound in complex biological matrices?
Q. How does N-methylation alter the physicochemical properties of tyrosine?
N-Methylation increases lipophilicity (logP) by ~0.5 units, enhancing blood-brain barrier penetration. However, it reduces aqueous solubility, requiring formulation adjustments (e.g., co-solvents like DMSO). These properties are predicted using CRC Handbook data (e.g., molecular weight: 195.22 g/mol) and validated via shake-flask solubility assays .
Methodological Notes
- Data Reproducibility: Always cross-reference CAS RN 537-49-5 and molecular formula C₁₀H₁₃NO₃ to avoid misidentification .
- Ethical Reporting: Follow journal-specific checklists for preclinical data, including animal welfare protocols and statistical power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
